(R)-N-(3-Tolyl) tert-butanesulfinamide
Overview
Description
(R)-N-(3-Tolyl) tert-butanesulfinamide is a chemical compound characterized by its unique structure, which includes a tolyl group attached to a tert-butanesulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-N-(3-Tolyl) tert-butanesulfinamide typically involves the reaction of 3-toluidine with tert-butanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and specific requirements of the production facility. The use of advanced purification techniques, such as column chromatography or crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (R)-N-(3-Tolyl) tert-butanesulfinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(R)-N-(3-Tolyl) tert-butanesulfinamide has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-N-(3-Tolyl) tert-butanesulfinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
(R)-N-(3-Tolyl) tert-butanesulfinamide is unique in its structure and reactivity compared to other similar compounds, such as (R)-N-(2-Tolyl) tert-butanesulfinamide and (R)-N-(4-Tolyl) tert-butanesulfinamide. These compounds differ in the position of the tolyl group on the aromatic ring, leading to variations in their chemical properties and applications.
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Properties
IUPAC Name |
(R)-2-methyl-N-(3-methylphenyl)propane-2-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-6-5-7-10(8-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3/t14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWRPRYPEZIYKL-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N[S@](=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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